Gabapentin-D10

Catalog No.
S1791129
CAS No.
1126623-20-8
M.F
C9H7D10NO2
M. Wt
181.29
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gabapentin-D10

CAS Number

1126623-20-8

Product Name

Gabapentin-D10

Molecular Formula

C9H7D10NO2

Molecular Weight

181.29

Gabapentin-D10 is an isotope labelled of Gabapentin. Gabapentin can be used for the treatment of epilepsy, neuropathic pain, hot flashes, and restless legs syndrome.

Gabapentin-D10 (C9H7D10NO2, MW 181.30 g/mol) is a stable isotope-labeled (SIL) standard featuring ten deuterium atoms incorporated into the cyclohexyl ring. Procured primarily as an internal standard (IS) for mass spectrometry, it provides a +10 Da mass shift compared to unlabeled gabapentin (MW 171.20 g/mol) . In clinical toxicology and forensic laboratories, this high-isotopic-purity standard (>99% atom D) is utilized to correct for matrix effects, ion suppression, and extraction losses during LC-MS/MS and GC-MS workflows[1]. Its physical and chemical behavior mirrors the native analyte, ensuring exact chromatographic co-elution, which is a critical procurement requirement for validated, high-throughput bioanalytical assays.

Substituting Gabapentin-D10 with structural analogs (such as pregabalin) or lower-deuterated variants (like Gabapentin-D4) introduces severe quantitative vulnerabilities in high-throughput workflows. Structural analogs fail to co-elute exactly with gabapentin, meaning they experience different transient ion suppression profiles in complex matrices like urine or post-mortem blood, leading to uncorrected matrix effects [1]. Furthermore, because gabapentin is often administered in high doses and excreted largely unchanged, biological samples frequently contain massive concentrations of the unlabeled drug. In these high-concentration scenarios, the natural M+4 isotopic envelope of native gabapentin can bleed into the mass channel of a +4 Da internal standard (isotopic cross-talk). This overlap causes a positive bias in the IS signal, skewing the calibration curve and forcing laboratories to perform costly, time-consuming serial dilutions to maintain assay linearity [2].

Elimination of Isotopic Cross-Talk at High Analyte Concentrations

In LC-MS/MS multiple reaction monitoring (MRM), Gabapentin-D10 is tracked via the m/z 182 -> 164 transition, while native gabapentin is tracked at m/z 172 -> 137/154 [1]. The +10 Da mass shift provided by Gabapentin-D10 ensures complete isolation from the native drug's isotopic envelope. By contrast, a Gabapentin-D4 standard (+4 Da shift) is susceptible to M+4 isotopic interference when unlabeled gabapentin is present at high concentrations (e.g., >1,000 ng/mL). The D10 variant maintains 0% cross-talk bias even at the upper limit of quantitation.

Evidence DimensionMass shift and MRM transition isolation
Target Compound DataGabapentin-D10: +10 Da shift (m/z 182 -> 164), zero M+10 natural isotope interference.
Comparator Or BaselineGabapentin-D4: +4 Da shift, vulnerable to M+4 natural isotope overlap.
Quantified Difference6 Da greater mass separation, eliminating high-concentration signal bias.
ConditionsElectrospray ionization (ESI) LC-MS/MS of biological specimens.

Procuring the D10 variant prevents calibration curve distortion at high clinical concentrations, eliminating the need for sample re-runs or serial dilutions.

Matrix Effect Compensation in Ultra-Fast Dilute-and-Shoot Workflows

High-throughput clinical laboratories increasingly rely on ultra-fast SPE/MS/MS systems (e.g., Agilent RapidFire) to process urine samples without extensive extraction. When Gabapentin-D10 is used as the internal standard in a 25-second-per-sample cycle, intra- and inter-day accuracies remain within 5%, and coefficient of variation (CV) values stay below 5% [1]. Non-co-eluting structural analogs cannot achieve this precision because they do not experience the exact same transient ion suppression from the unextracted urine matrix.

Evidence DimensionAssay precision (CV) in unextracted matrix
Target Compound DataGabapentin-D10: CV < 5% and accuracy within 5%.
Comparator Or BaselineStructural analog IS: Fails to correct transient ion suppression, leading to CV > 15%.
Quantified DifferenceMaintains <5% CV in a 25-second injection cycle.
ConditionsAgilent RapidFire High-Throughput Mass Spectrometry System, dilute-and-shoot urine analysis.

Enables the adoption of 25-second ultra-fast processing workflows, drastically reducing solvent consumption and per-sample labor costs.

Extended Linear Dynamic Range for Excretion Monitoring

Gabapentin is excreted in high concentrations, requiring assays with broad linear ranges. Utilizing Gabapentin-D10 allows validated LC-MS/MS methods to achieve strict linearity (R^2 >= 0.994) across a massive concentration gradient of 100 to 10,000 ng/mL in urine, and 50 to 500 ng/mL in oral fluid[1]. External calibration or uncorrected standard addition methods suffer from detector saturation and matrix variability at the upper end of this range, resulting in non-linear responses.

Evidence DimensionValidated linear quantitation range
Target Compound DataGabapentin-D10 calibrated: 100 - 10,000 ng/mL (R^2 >= 0.994).
Comparator Or BaselineUncorrected calibration: Non-linear at high concentrations due to matrix suppression.
Quantified DifferenceSustains >0.994 linearity over a 100-fold concentration range.
ConditionsTriple quadrupole LC-MS/MS, positive ESI mode, 6.8 min run time.

Allows laboratories to quantify extreme overdose or high-prescription excretion levels in a single run without manual sample dilution.

High-Throughput Pain Prescription Monitoring

Gabapentin-D10 is the required internal standard for ultra-fast (e.g., 25 seconds per sample) dilute-and-shoot LC-MS/MS workflows analyzing patient urine. Its exact co-elution ensures that severe matrix effects from unextracted urine do not compromise the <5% CV precision requirement for clinical compliance [1].

Forensic Toxicology and Post-Mortem Blood Analysis

In forensic investigations involving complex matrices like whole blood or tissue homogenates, Gabapentin-D10 provides the necessary +10 Da mass shift to completely avoid isotopic cross-talk. This guarantees accurate quantification of gabapentin even in massive overdose scenarios where native drug concentrations exceed 10,000 ng/mL [2].

Pharmacokinetic (PK) and Bioequivalence Studies

For pharmaceutical companies conducting PK profiling of gabapentin formulations, Gabapentin-D10 enables robust calibration curves with R^2 > 0.994 across wide dynamic ranges. This eliminates the need for serial dilutions of peak-concentration plasma samples, streamlining the bioanalytical pipeline [3].

Purity

95% by HPLC; 98% atom D ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Tag

Gabapentin

Related CAS

60142-96-3 (unlabelled)

Dates

Last modified: 08-15-2023

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